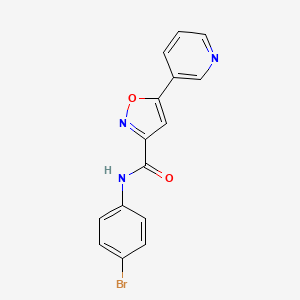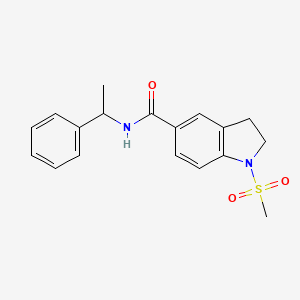![molecular formula C16H18FNO2S2 B4838005 N-{2-[(2-fluorobenzyl)thio]ethyl}-1-phenylmethanesulfonamide](/img/structure/B4838005.png)
N-{2-[(2-fluorobenzyl)thio]ethyl}-1-phenylmethanesulfonamide
Vue d'ensemble
Description
N-{2-[(2-fluorobenzyl)thio]ethyl}-1-phenylmethanesulfonamide, also known as FBM, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-{2-[(2-fluorobenzyl)thio]ethyl}-1-phenylmethanesulfonamide is not fully understood, but it is believed to work by inhibiting various enzymes and proteins involved in cancer cell growth, inflammation, and pain. N-{2-[(2-fluorobenzyl)thio]ethyl}-1-phenylmethanesulfonamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in cancer cell growth and survival. N-{2-[(2-fluorobenzyl)thio]ethyl}-1-phenylmethanesulfonamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-{2-[(2-fluorobenzyl)thio]ethyl}-1-phenylmethanesulfonamide has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, N-{2-[(2-fluorobenzyl)thio]ethyl}-1-phenylmethanesulfonamide has been shown to induce apoptosis and inhibit angiogenesis, leading to a decrease in tumor growth. Inflammatory diseases have also been studied with N-{2-[(2-fluorobenzyl)thio]ethyl}-1-phenylmethanesulfonamide showing a decrease in the production of pro-inflammatory cytokines. In pain management, N-{2-[(2-fluorobenzyl)thio]ethyl}-1-phenylmethanesulfonamide has been shown to have analgesic effects by inhibiting the production of prostaglandins.
Avantages Et Limitations Des Expériences En Laboratoire
N-{2-[(2-fluorobenzyl)thio]ethyl}-1-phenylmethanesulfonamide has several advantages for lab experiments, including its synthetic nature, which allows for consistent production and purity. N-{2-[(2-fluorobenzyl)thio]ethyl}-1-phenylmethanesulfonamide is also relatively stable and can be stored for long periods of time. However, N-{2-[(2-fluorobenzyl)thio]ethyl}-1-phenylmethanesulfonamide has some limitations, including its poor solubility in water and limited bioavailability, which can make it difficult to administer in vivo.
Orientations Futures
For N-{2-[(2-fluorobenzyl)thio]ethyl}-1-phenylmethanesulfonamide research include the development of more efficient synthesis methods, improving its bioavailability, and studying its potential use in combination with other therapeutic agents. Additionally, N-{2-[(2-fluorobenzyl)thio]ethyl}-1-phenylmethanesulfonamide could be studied for its potential use in other diseases, such as neurological disorders and cardiovascular diseases.
In conclusion, N-{2-[(2-fluorobenzyl)thio]ethyl}-1-phenylmethanesulfonamide is a synthetic compound that has shown potential therapeutic applications in various diseases, including cancer, inflammation, and pain. Its mechanism of action is not fully understood, but it is believed to work by inhibiting various enzymes and proteins involved in disease progression. N-{2-[(2-fluorobenzyl)thio]ethyl}-1-phenylmethanesulfonamide has several advantages for lab experiments, but also has some limitations that need to be addressed. Further research is needed to fully understand the potential of N-{2-[(2-fluorobenzyl)thio]ethyl}-1-phenylmethanesulfonamide in therapeutic applications.
Applications De Recherche Scientifique
N-{2-[(2-fluorobenzyl)thio]ethyl}-1-phenylmethanesulfonamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. In cancer research, N-{2-[(2-fluorobenzyl)thio]ethyl}-1-phenylmethanesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammatory diseases, such as rheumatoid arthritis, have also been studied with N-{2-[(2-fluorobenzyl)thio]ethyl}-1-phenylmethanesulfonamide showing anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. N-{2-[(2-fluorobenzyl)thio]ethyl}-1-phenylmethanesulfonamide has also been studied for its analgesic effects in pain management.
Propriétés
IUPAC Name |
N-[2-[(2-fluorophenyl)methylsulfanyl]ethyl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2S2/c17-16-9-5-4-8-15(16)12-21-11-10-18-22(19,20)13-14-6-2-1-3-7-14/h1-9,18H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHCQIDEBFAHII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NCCSCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(5-{[2-(9H-fluoren-2-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-3-methylbenzamide](/img/structure/B4837936.png)

![5-(4-bromophenyl)-6-(3,4-dimethoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B4837948.png)
![N-(5-{[(2,4-dichlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(3,4-dimethylphenyl)urea](/img/structure/B4837951.png)
![4-allyl-3-[(4-isopropylphenoxy)methyl]-5-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazole](/img/structure/B4837959.png)

![4-methyl-N-[5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2-(1-piperidinyl)phenyl]benzenesulfonamide](/img/structure/B4837971.png)
![N-(4-bromophenyl)-2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydro-3-quinolinyl)thio]acetamide](/img/structure/B4837986.png)

![N-(4-chlorobenzyl)-2-{[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B4837998.png)
![6-bromo-4-{[4-(4-tert-butylbenzyl)-1-piperazinyl]carbonyl}-2-(3,4-dimethylphenyl)quinoline](/img/structure/B4838012.png)
![7-[2-(2-adamantyl)-2-oxoethoxy]-4-butyl-6-chloro-2H-chromen-2-one](/img/structure/B4838017.png)
![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(3-chloro-2-methylphenyl)hydrazinecarbothioamide](/img/structure/B4838030.png)
![N-(4-chlorophenyl)-N'-{5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B4838041.png)